Fitc-ova (323-339)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

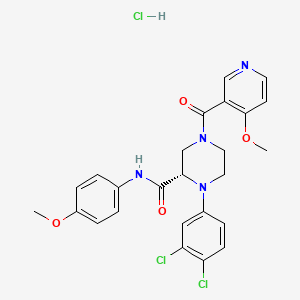

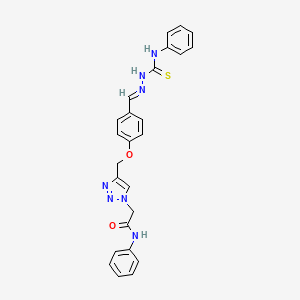

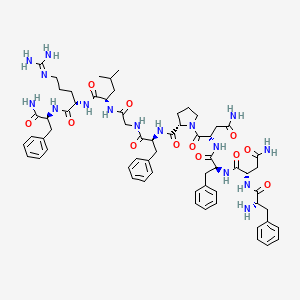

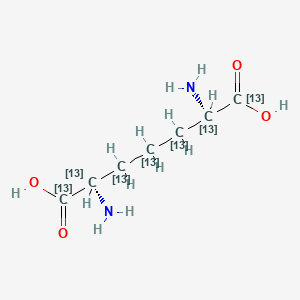

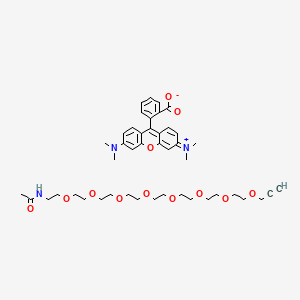

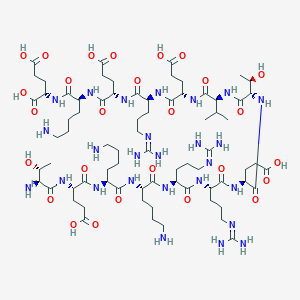

FITC-OVA (323-339) is a fluorescently labeled peptide derived from the ovalbumin protein, specifically from the sequence 323-339. This peptide is conjugated with fluorescein isothiocyanate (FITC), which allows it to be used in various fluorescence-based assays. The sequence of FITC-OVA (323-339) is ISQAVHAAHAEINEAGR, and it is known for its role in immunological research, particularly in studying T-cell activation and major histocompatibility complex (MHC) class II binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of FITC-OVA (323-339) involves the synthesis of the peptide sequence ISQAVHAAHAEINEAGR followed by conjugation with fluorescein isothiocyanate. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide synthesis is complete, the peptide is cleaved from the resin and deprotected.

The conjugation with FITC is performed by reacting the free amine groups of the peptide with fluorescein isothiocyanate under basic conditions. The reaction is typically carried out in a buffer solution at a pH of around 8.5 to 9.0 .

Industrial Production Methods

Industrial production of FITC-OVA (323-339) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

FITC-OVA (323-339) primarily undergoes conjugation reactions due to the presence of reactive amine groups in the peptide sequence. The most common reaction is the conjugation with fluorescein isothiocyanate to form the fluorescently labeled peptide.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Conjugation Reagents: Fluorescein isothiocyanate (FITC)

Buffer Solutions: pH 8.5 to 9.0 for FITC conjugation .Major Products

The major product of these reactions is the FITC-labeled peptide FITC-OVA (323-339), which is used in various fluorescence-based assays .

Scientific Research Applications

FITC-OVA (323-339) has a wide range of applications in scientific research:

Immunology: It is used to study T-cell activation and MHC class II binding. .

Vaccine Development: It is used in the development and testing of vaccines, particularly in understanding the immune response to specific antigens.

Drug Delivery: It is used to investigate the delivery and targeting of peptide-based drugs.

Mechanism of Action

FITC-OVA (323-339) exerts its effects by binding to MHC class II molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to T-cell activation and an immune response. The fluorescein label allows for the tracking and visualization of the peptide in various assays, providing insights into the molecular pathways involved in antigen processing and presentation .

Comparison with Similar Compounds

Similar Compounds

OVA 257-264: Another peptide derived from ovalbumin, but it is an MHC class I epitope and is used to study CD8+ T-cell responses.

EndoFit™ Ovalbumin: A high-quality ovalbumin protein used for in vivo studies.

Uniqueness

FITC-OVA (323-339) is unique due to its specific sequence and fluorescent labeling, which makes it particularly useful for fluorescence-based assays. Its ability to bind MHC class II molecules and activate CD4+ T cells distinguishes it from other peptides that may target different MHC classes or lack fluorescent labeling .

Properties

Molecular Formula |

C101H142N28O31S |

|---|---|

Molecular Weight |

2276.4 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1 |

InChI Key |

ROUPDCKTPNOIHB-BWDNWUFESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

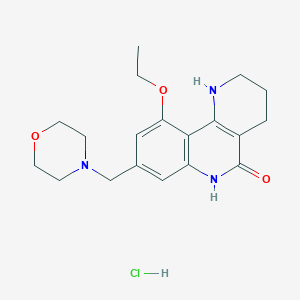

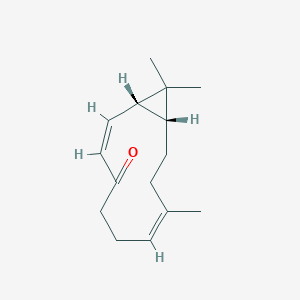

![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)